molecular formula C12H14N2O2 B154593 6-Methyltryptophan CAS No. 1991-93-1

6-Methyltryptophan

Cat. No. B154593
CAS RN: 1991-93-1
M. Wt: 218.25 g/mol
InChI Key: GDMRVYIFGPMUCG-JTQLQIEISA-N
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Description

6-Methyltryptophan is a tryptophan analog . It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 .


Synthesis Analysis

The synthesis of 6-Methyltryptophan involves complex biochemical reactions. Tryptophan synthase, an enzyme that catalyzes the last two steps in the biosynthesis of L-tryptophan in bacteria, plants, and fungi, plays a crucial role . Crystalline tryptophanase from Escherichia coli catalyzes a variety of elimination and replacement reactions .


Molecular Structure Analysis

The molecular structure of 6-Methyltryptophan is represented by the formula C12H14N2O2 . The molecular weight is 218.25 .


Chemical Reactions Analysis

Tryptophanase-catalyzed reactions are key to understanding the chemical reactions involving 6-Methyltryptophan . These reactions involve the removal of the O substituent from the substrate .


Physical And Chemical Properties Analysis

6-Methyltryptophan has a molecular weight of 218.25 and a molecular formula of C12H14N2O2 . The physical and chemical properties of polymeric biomaterials can be predicted based on their chemistry .

Scientific Research Applications

Metabolism and Organ Uptake

Research on 6-Methyltryptophan and related compounds has explored their metabolism in various organisms. Madras and Sourkes (1965) found that α-methyltryptophan is detectable in various organs like the kidneys, pancreas, and intestinal tract of rats, showing its uptake and metabolism in these organs (Madras & Sourkes, 1965).

Interaction with Enzymes

Sharon and Lipmann (1957) demonstrated that 6-methyltryptophan inhibits tryptophan activation by pancreatic tryptophan-activating enzyme, indicating its potential role in inhibiting enzyme activation (Sharon & Lipmann, 1957).

Role in Bacterial Growth and Mutation

Balbinder et al. (1970) investigated the effects of tryptophan analogs like 6-methyltryptophan on bacterial growth, revealing their influence on bacterial mutations and growth inhibition (Balbinder et al., 1970).

Impact on Immune System

The immunomodulatory effects of 1-methyltryptophan, a related compound, have been explored by Wirthgen et al. (2020), who found that it drives tryptophan metabolism towards the kynurenic acid branch, potentially impacting the immune system (Wirthgen et al., 2020).

Biochemical Applications

Fukushima et al. (2015) discussed the use of 6-methyltryptophan in enantiomeric separations of tryptophan derivatives, highlighting its role in medicinal chemistry (Fukushima et al., 2015).

Role in Amino Acid Transport and Cancer Therapy

Karunakaran et al. (2008) explored the role of amino acid transporters like ATB0,+ in the uptake of tryptophan derivatives, including 1-methyltryptophan, for potential cancer therapy (Karunakaran et al., 2008).

Antibiotic Biosynthesis

Research by Frenzel et al. (1990) identified L-2-methyltryptophan as an intermediate in the biosynthesis of the antibiotic thiostrepton, showcasing its role in antibiotic production (Frenzel et al., 1990).

Safety and Hazards

The safety data sheet for Ac-DL-6-Methyltryptophan suggests that if inhaled or ingested, it should be treated as a potential hazard . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRVYIFGPMUCG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941788
Record name 6-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyltryptophan

CAS RN

33468-34-7, 1991-93-1
Record name L-6-Methyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophan, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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